5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione is a complex heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base can yield the desired chromeno-pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromeno-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and other biomolecules, leading to alterations in cellular processes. For instance, it may inhibit specific enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and kinase inhibitory activities.
Pyrimido[4,5-d]pyrimidine: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidine-4,6(3H)-dione stands out due to its unique chromeno-pyrimidine scaffold, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O3 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-5,7,8,9-tetrahydro-3H-chromeno[2,3-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C18H15ClN2O3/c1-9-20-17(23)16-14(10-5-7-11(19)8-6-10)15-12(22)3-2-4-13(15)24-18(16)21-9/h5-8,14H,2-4H2,1H3,(H,20,21,23) |
InChI Key |
ZVZAGDIUZJLHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.